molecular formula C17H21ClN6O B2412380 2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide CAS No. 1119263-43-2

2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide

Cat. No. B2412380
CAS RN: 1119263-43-2
M. Wt: 360.85
InChI Key: HSIIFQKVPXOZOA-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you’re interested in, have been employed in the design of privileged structures in medicinal chemistry . They exhibit a wide range of pharmacological activities and are used in the synthesis of novel heterocyclic compounds with potential biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H NMR and 13C NMR . These techniques provide information about the number and type of chemical entities in a molecule.


Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic aromatic substitution (SNAr) reactions . This is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like ATR-FTIR . These techniques provide information about the functional groups present in the molecule.

Mechanism of Action

The mechanism of action of similar compounds often involves binding to specific receptors . For example, some pyrimidine derivatives are known to bind to serotonin (5-HT) receptor sites .

Safety and Hazards

The safety and hazards of similar compounds are typically evaluated through cytotoxicity tests on cells . Most active compounds were found to be non-toxic to human cells .

Future Directions

The future directions for research on similar compounds often involve the design and synthesis of novel derivatives with potential biological activities . These compounds are then evaluated for their pharmacological activities, with the aim of developing new drugs .

properties

IUPAC Name

2-chloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O/c18-15-13-14(3-7-19-15)16(25)20-6-2-8-23-9-11-24(12-10-23)17-21-4-1-5-22-17/h1,3-5,7,13H,2,6,8-12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIIFQKVPXOZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=NC=C2)Cl)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide

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